molecular formula C14H22N2O B13791232 2-Anilino-N,N-diethylbutyramide CAS No. 92492-94-9

2-Anilino-N,N-diethylbutyramide

Cat. No.: B13791232
CAS No.: 92492-94-9
M. Wt: 234.34 g/mol
InChI Key: ISHHSJXZUSKYBZ-UHFFFAOYSA-N
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Description

2-Anilino-N,N-diethylbutyramide is an organic compound with the molecular formula C14H22N2O. It is characterized by the presence of an aniline group attached to a butyramide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Anilino-N,N-diethylbutyramide can be synthesized through the condensation of N,N-diethyl crotonamides or N,N-diethyl 3-chlorobutyramides with substituted anilines . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N,N-diethylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted anilino compounds .

Scientific Research Applications

2-Anilino-N,N-diethylbutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anilino-N,N-diethylbutyramide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

92492-94-9

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-anilino-N,N-diethylbutanamide

InChI

InChI=1S/C14H22N2O/c1-4-13(14(17)16(5-2)6-3)15-12-10-8-7-9-11-12/h7-11,13,15H,4-6H2,1-3H3

InChI Key

ISHHSJXZUSKYBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(CC)CC)NC1=CC=CC=C1

Origin of Product

United States

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